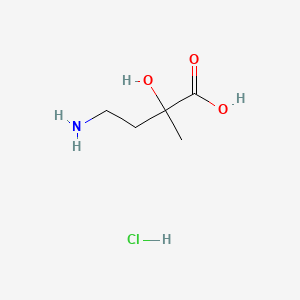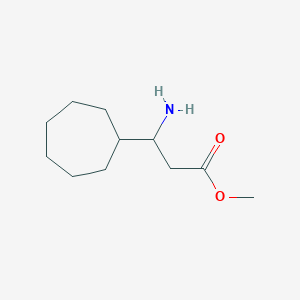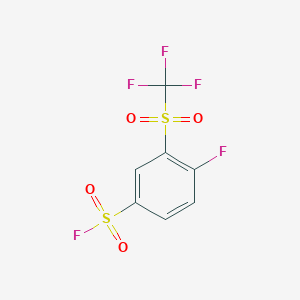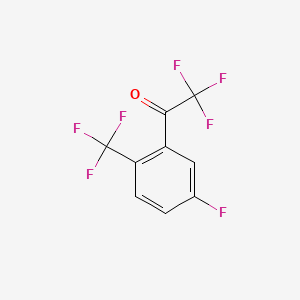
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride, also known by its IUPAC name, is a compound with the molecular formula C5H12ClNO3. This compound is a derivative of butanoic acid and is characterized by the presence of an amino group, a hydroxyl group, and a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride typically involves the reaction of 2-methyl-2-hydroxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an aqueous medium at a temperature range of 50-70°C. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The final product is purified through crystallization and filtration techniques to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 2-methyl-2-oxobutanoic acid.
Reduction: Formation of 4-amino-2-methylbutanoic acid.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the biosynthesis of certain amino acids and peptides.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It binds to active sites on enzymes, altering their activity and affecting metabolic pathways. This interaction can lead to changes in cellular processes, such as neurotransmitter synthesis and signal transduction.
Comparaison Avec Des Composés Similaires
4-Amino-2-methylbutanoic acid: Lacks the hydroxyl group present in 4-Amino-2-hydroxy-2-methylbutanoicacidhydrochloride.
2-Amino-4-methylbutanoic acid: Differs in the position of the amino group.
2-Hydroxy-4-methylbutanoic acid: Lacks the amino group.
Uniqueness: this compound is unique due to the presence of both an amino group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound in various research applications.
Propriétés
Formule moléculaire |
C5H12ClNO3 |
|---|---|
Poids moléculaire |
169.61 g/mol |
Nom IUPAC |
4-amino-2-hydroxy-2-methylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-5(9,2-3-6)4(7)8;/h9H,2-3,6H2,1H3,(H,7,8);1H |
Clé InChI |
KAOHZVQXDNKBRX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCN)(C(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B13578477.png)



![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)





![rel-(2R)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13578530.png)


